2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of an amidoxime with an appropriate carboxylic acid derivative. The piperidine ring can be introduced via nucleophilic substitution reactions, and the final coupling with the pyridine ring is achieved through etherification reactions under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)benzene
- 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)thiophene
Uniqueness
What sets 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-9-15(3-6-17-12)21-11-14-4-7-20(8-5-14)10-16-18-13(2)22-19-16/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAFSZZSDPAVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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